6-(chloromethyl)-11H-dibenzo[b,e]azepine

Catalog No.
S777300
CAS No.
21535-44-4
M.F
C15H12ClN
M. Wt
241.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(chloromethyl)-11H-dibenzo[b,e]azepine

CAS Number

21535-44-4

Product Name

6-(chloromethyl)-11H-dibenzo[b,e]azepine

IUPAC Name

6-(chloromethyl)-11H-benzo[c][1]benzazepine

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

InChI

InChI=1S/C15H12ClN/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8H,9-10H2

InChI Key

IIMMHAZDMPISBS-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CCl

Solubility

4.8 [ug/mL]

Canonical SMILES

C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CCl

Building Block in Organic Synthesis

6-(Chloromethyl)-11H-dibenzo[b,e]azepine (also known as 6-chloromethylmorphanthridine) functions primarily as a building block in organic synthesis [, ]. Its chemical structure, containing a dibenzoazepine core with a chloromethyl group attached at the 6th position, allows for its incorporation into various organic molecules. Scientists can utilize 6-(chloromethyl)-11H-dibenzo[b,e]azepine as a starting material or intermediate to create more complex molecules with desired properties.

6-(Chloromethyl)-11H-dibenzo[b,e]azepine is a chemical compound characterized by its unique structure, which consists of a dibenzoazepine core with a chloromethyl substituent at the 6-position. The molecular formula for this compound is C₁₆H₁₄ClN, and it has a molecular weight of approximately 255.74 g/mol. The presence of the chloromethyl group enhances the compound's reactivity, making it suitable for various chemical transformations and applications in medicinal chemistry .

6-(chloromethyl)-11H-dibenzo[b,e]azepine itself does not possess any known pharmacological activity. However, the antihistamines derived from it act by competitively binding to histamine receptors, particularly the H1 receptor, in the body. Histamine is a chemical messenger involved in allergic reactions, and by blocking its receptors, these antihistamines alleviate allergy symptoms like runny nose, itchy eyes, and sneezing [].

Involving 6-(chloromethyl)-11H-dibenzo[b,e]azepine include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. This property is particularly useful in synthesizing antihistamines and other bioactive compounds.
  • Reduction Reactions: This compound can be reduced to yield derivatives such as 6-(aminomethyl)-11H-dibenzo[b,e]azepine, which are further utilized in pharmaceutical applications .
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex structures, contributing to the development of novel therapeutic agents .

6-(Chloromethyl)-11H-dibenzo[b,e]azepine exhibits significant biological activity, particularly in the realm of antihistamine properties. Its derivatives have been investigated for their potential use in treating allergic reactions and other histamine-related conditions. The compound's ability to modify its structure through various

The synthesis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine can be achieved through several methods:

  • From 2-Aminobenzophenone: A notable synthesis method involves reacting 2-aminobenzophenone with a silane agent to produce 2-benzylaniline. This intermediate undergoes acylation with 2-chloroacetyl chloride to form N-(2-benzyl phenyl)-2-chloroacetamide. Following dehydration and cyclization under mild conditions, 6-(chloromethyl)-11H-dibenzo[b,e]azepine is obtained .
  • Direct Reaction with Ammonia: Another method includes direct reaction of 6-chloromethyl-11H-dibenzo[b,e]azepine with ammonia gas, leading to the formation of its amine derivative .

These methods highlight the versatility and efficiency of synthesizing this compound, making it suitable for industrial production.

6-(Chloromethyl)-11H-dibenzo[b,e]azepine finds applications primarily in medicinal chemistry, particularly as a precursor for synthesizing antihistamines. Its derivatives are explored for their therapeutic potential in treating allergic conditions and other diseases linked to histamine activity. Additionally, due to its reactive chloromethyl group, it serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Studies on the interactions of 6-(chloromethyl)-11H-dibenzo[b,e]azepine focus on its reactivity with biological molecules, particularly enzymes and receptors involved in histamine signaling pathways. These interactions are crucial for understanding its mechanism of action as an antihistamine and its potential side effects or interactions with other medications. Such studies contribute to optimizing its therapeutic efficacy and safety profile .

Several compounds share structural similarities with 6-(chloromethyl)-11H-dibenzo[b,e]azepine. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
EpinastineContains an additional amine groupUsed as an antihistamine; derived from 6-(chloromethyl)-11H-dibenzo[b,e]azepine .
DiphenhydramineContains two phenyl rings and an ethylamine side chainWell-known antihistamine; widely used for allergies .
PromethazineFeatures a phenothiazine coreAntihistamine with sedative properties; distinct from dibenzoazepines .

The uniqueness of 6-(chloromethyl)-11H-dibenzo[b,e]azepine lies in its specific dibenzoazepine structure combined with the chloromethyl substituent, which enhances its reactivity compared to other similar compounds. This makes it particularly valuable for synthesizing novel antihistamines and exploring new therapeutic avenues in drug development.

XLogP3

4

Dates

Modify: 2023-08-15

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